molecular formula C8H9N3S B8466318 4-Amino-5,7-dimethyl-2,1,3-benzothiadiazole CAS No. 235760-37-9

4-Amino-5,7-dimethyl-2,1,3-benzothiadiazole

Cat. No. B8466318
CAS No.: 235760-37-9
M. Wt: 179.24 g/mol
InChI Key: IZYPJNPGZJAWLQ-UHFFFAOYSA-N
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Patent
US06756367B2

Procedure details

5,7-Dimethyl-4-nitro-2,1,3-benzothiadiazole (20 g) is warmed to ebullition in water (2.2 l) and ethanol (2.2 l) and sodium dithionite is added portionwise (strongly exothermic reaction). The reaction mixture is immediately cooled in an ice bath and extracted with ethyl acetate. The organic phase is concentrated by evaporation and the residue recrystallised in water to give 4-amino-5,7-dimethyl-2,1,3-benzothiadiazole. Mp=113-114°.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.2 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:5]2=[N:6][S:7][N:8]=[C:4]2[C:3]=1[N+:12]([O-])=O.C(O)C.S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[NH2:12][C:3]1[C:4]2[C:5](=[N:6][S:7][N:8]=2)[C:9]([CH3:11])=[CH:10][C:2]=1[CH3:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC1=C(C=2C(=NSN2)C(=C1)C)[N+](=O)[O-]
Step Two
Name
Quantity
2.2 L
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
2.2 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
strongly exothermic reaction)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is immediately cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
the residue recrystallised in water

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C2=NSN=C21)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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